An In-Depth Technical Guide to the Molecular Structure and Properties of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Sulfonamide Scaffold
In the landscape of medicinal chemistry and drug discovery, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] The aniline sulfonamide backbone, in particular, offers a synthetically tractable and structurally versatile scaffold for the development of novel molecular entities. This guide provides a comprehensive technical overview of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline, a molecule of significant interest as a chemical building block for the synthesis of more complex bioactive compounds.[3]
While specific experimental data for this particular derivative is not extensively available in the public domain, this document will leverage established principles of medicinal chemistry and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential pharmacological evaluation. We will delve into its predicted physicochemical properties, outline detailed protocols for its synthesis and structural elucidation, and explore its potential as a drug-like molecule.
Molecular Identity and Physicochemical Landscape
The foundational step in evaluating any compound for its potential in drug development is a thorough understanding of its molecular structure and physicochemical properties. These parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Table 1: Physicochemical Properties of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline
| Property | Value | Source/Method | Significance in Drug Discovery |
| IUPAC Name | 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline | --- | Unambiguous chemical identification. |
| Molecular Formula | C₁₃H₂₀N₂O₂S | Benchchem[3] | Defines the elemental composition. |
| Molecular Weight | 268.38 g/mol | Benchchem[3] | Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of Five).[4][5] |
| Calculated logP | 2.697 | Benchchem[3] | A measure of lipophilicity, impacting membrane permeability and solubility. Values between 1 and 3 are often optimal for oral drugs. |
| Topological Polar Surface Area (TPSA) | 71 Ų | Benchchem[3] | Predicts transport properties. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | Calculated | Governs interactions with biological targets and solubility.[4] |
| Hydrogen Bond Acceptors | 3 (two sulfonyl oxygens, one piperidine nitrogen) | Calculated | Influences solubility and binding to target proteins.[4] |
| Rotatable Bonds | 3 | Calculated | Impacts conformational flexibility and binding affinity. |
| Predicted Solubility | Low to moderate in aqueous media | Inferred | Critical for absorption and formulation. Experimental determination is essential. |
| Predicted pKa | Amine (aniline): ~4-5; Sulfonamide N-H: weakly acidic | Inferred from related structures | Determines the ionization state at physiological pH, affecting solubility and membrane transport. |
Drug-Likeness Assessment: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[4][5][6][7][8] 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline adheres to all of Lipinski's rules:
-
Molecular Weight: 268.38 g/mol (< 500 Da)
-
logP: 2.697 (< 5)
-
Hydrogen Bond Donors: 1 (≤ 5)
-
Hydrogen Bond Acceptors: 3 (≤ 10)
This compliance suggests that the molecule possesses a favorable physicochemical profile for development as an orally administered therapeutic agent.
Synthesis and Structural Elucidation: A Practical Framework
The synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline can be approached through established sulfonamide formation methodologies. The most common and robust method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(4-((2-ethylpiperidin-1-yl)sulfonyl)phenyl)acetamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Amine: To the stirred solution, add 2-ethylpiperidine (1.1 eq) dropwise at room temperature. The use of a slight excess of the amine helps to drive the reaction to completion.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine, to the reaction mixture to scavenge the hydrochloric acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline (Final Product)
-
Reaction Setup: Dissolve the purified intermediate from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a base such as sodium hydroxide solution until a pH of ~8-9 is reached. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.
Structural Elucidation Workflow
The unambiguous identification and characterization of the synthesized 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline is paramount. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the structural characterization and purity assessment.
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the protons of the ethyl group, and the methylene protons of the piperidine ring. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the ethyl group, and the carbons of the piperidine ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the aniline amine group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (268.38 g/mol ), confirming its elemental composition.
Pharmacological Potential and Future Directions
The sulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes.[3] Aniline sulfonamide derivatives, in particular, have been investigated for a range of therapeutic applications, including as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD), which has implications for treating diabetes and obesity.[9]
The presence of the 2-ethylpiperidine group in 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline introduces a lipophilic and sterically defined substituent that can influence its binding to biological targets. This structural feature makes it a valuable intermediate for generating libraries of compounds for biological screening and lead optimization.[3]
Potential Biological Activities to Investigate
-
Antimicrobial Activity: Sulfonamides are classic antibacterial agents, and novel derivatives are continuously being explored for their efficacy against resistant strains.[1][6]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzymes, making this class of compounds potential inhibitors of enzymes such as carbonic anhydrases and matrix metalloproteinases.
-
Anticancer Activity: Certain sulfonamide derivatives have demonstrated anticancer properties through various mechanisms.[10]
Experimental Protocol: In Vitro Solubility Determination
A reliable assessment of aqueous solubility is crucial for any compound intended for biological testing. The following is a general protocol for determining thermodynamic solubility.
-
Stock Solution Preparation: Prepare a stock solution of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Equilibration: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Shaking and Incubation: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Conclusion
4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline represents a promising molecular scaffold with favorable physicochemical properties for drug discovery. While specific experimental data on this compound is limited, this guide provides a comprehensive framework for its synthesis, characterization, and preliminary evaluation. The detailed protocols and insights presented herein are intended to empower researchers to explore the full potential of this and related sulfonamide derivatives in the development of novel therapeutic agents. The key to unlocking its potential lies in rigorous experimental validation of its properties and biological activities.
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